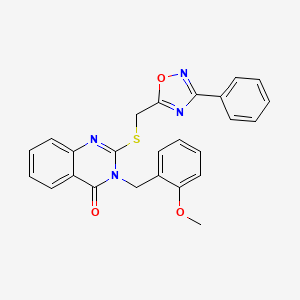

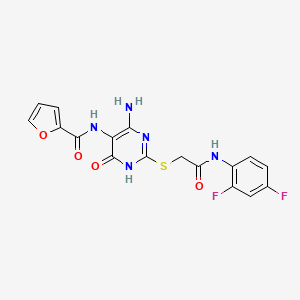

3-Benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis

Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis

Physical and chemical properties include melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties refer to a substance’s ability to undergo chemical changes or reactions .Scientific Research Applications

Versatile Synthesis Methods

A novel access to benzhydryl-phenylureas, including compounds structurally related to 3-Benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea, was discovered through an unexpected rearrangement during microwave-enhanced synthesis of hydantoins. This method demonstrates an easy route to substituted 1-benzhydryl-3-phenyl-ureas, showcasing the versatility of synthesis techniques for such compounds (Muccioli et al., 2003).

Structural and Vibrational Characterization

1-Benzyl-3-furoyl-1-phenylthiourea, a thiourea derivative, was synthesized and characterized, providing insights into the structural, vibrational, and electronic characteristics of urea derivatives. The study found that the U-shape conformation and the ability to form an intramolecular N–H⋯OC hydrogen bond are key features, offering a foundation for understanding the physical and chemical properties of similar compounds (Lestard et al., 2015).

Mechanistic Insights into Arynes Insertion

Research into the insertion of arynes into thioureas, including compounds akin to this compound, revealed a new route to functionalized amidines. This contrasts with the reaction of ureas, which proceeds via benzyne σ-insertion into the C-N bond, highlighting an operationally simple method for generating diverse amidine structures (Biswas & Greaney, 2011).

Application in Catalysis

An example of application in catalysis is demonstrated through the use of alpha-aminodiphenylmethane as a convenient ammonia equivalent in dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. This process signifies the potential of utilizing such urea derivatives in synthetic chemistry to achieve primary amines through catalytic hydrogenation (Haak et al., 2000).

Novel Templates for CB1 Cannabinoid Receptor Inverse Agonists

Finally, new 1-benzhydryl-3-phenylurea derivatives, including the thiourea isosteres, were synthesized and evaluated for their human CB1 and CB2 cannabinoid receptor affinity. These compounds proved to be selective CB1 cannabinoid receptor ligands, acting as inverse agonists. This discovery opens up new avenues for the development of therapeutic agents targeting the endocannabinoid system (Muccioli et al., 2005).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-2-14-24(16-18-13-15-26-17-18)22(25)23-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-13,15,17,21H,2,14,16H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJVBGCZTQBOOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

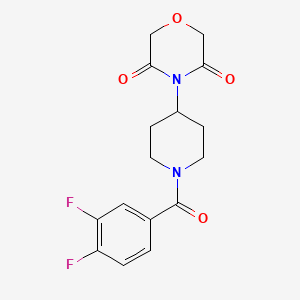

![(2,4-Dimethoxy-phenyl)-(6-methyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2846954.png)

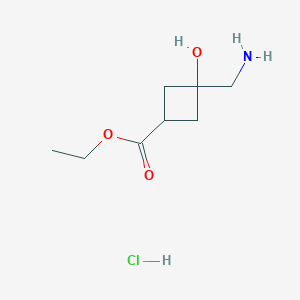

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2846957.png)

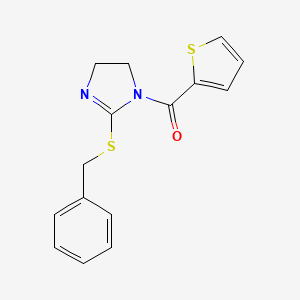

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2846960.png)

![2-[2-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2846961.png)